Cas no 825644-26-6 ((4-Fluoro-2-formylphenyl)boronic acid)

(4-Fluoro-2-formylphenyl)boronic acid structure
825644-26-6 structure
Product Name:(4-Fluoro-2-formylphenyl)boronic acid
CAS 번호:825644-26-6
MF:C7H6BFO3
메가와트:167.930145740509
MDL:MFCD10697426
CID:687906
PubChem ID:25185241
Update Time:2024-10-27

(4-Fluoro-2-formylphenyl)boronic acid 화학적 및 물리적 성질

이름 및 식별자

    • (4-Fluoro-2-formylphenyl)boronic acid
    • 4-fluoro-2-formylphenylboronic acid
    • Boronic acid, (4-fluoro-2-formylphenyl)-
    • 4-Fluoro-2-formylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • B-(4-Fluoro-2-formylphenyl)boronic acid (ACI)
    • Boronic acid, (4-fluoro-2-formylphenyl)- (9CI)
    • AKOS006302504
    • (4-Fluoro-2-formylphenyl)boronicacid
    • 4-Fluoro-2-formylbenzeneboronic acid
    • AB59580
    • SCHEMBL1873599
    • BCP14487
    • A51027
    • J-515334
    • QWUBOCQWTPCPNE-UHFFFAOYSA-N
    • MFCD10697426
    • EN300-7359418
    • 825644-26-6
    • AC-31223
    • DB-023696
    • 4-fluoro-2-formylphenyl boronic acid
    • F1260
    • CS-W000972
    • 4-Fluoro-2-formylphenylboronic acid (~90%)
    • Fluoro-2-formylphenyl)boronic acid
    • (4-fluoro-2-formyl-phenyl)boronic acid
    • DTXSID50648976
    • DS-16707
    • MDL: MFCD10697426
    • 인치: 1S/C7H6BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H
    • InChIKey: QWUBOCQWTPCPNE-UHFFFAOYSA-N
    • 미소: O=CC1C(B(O)O)=CC=C(F)C=1

계산된 속성

  • 정밀분자량: 168.03900
  • 동위원소 질량: 168.0394024g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 165
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 57.5Ų

실험적 성질

  • 색과 성상: No data available
  • 융해점: 125°C(lit.)
  • 비등점: 341.9±52.0 °C at 760 mmHg
  • 플래시 포인트: 160.6±30.7 °C
  • PSA: 57.53000
  • LogP: -0.68200
  • 민감성: 공기에 민감하다

(4-Fluoro-2-formylphenyl)boronic acid 보안 정보

(4-Fluoro-2-formylphenyl)boronic acid 세관 데이터

  • 세관 번호:2931900090
  • 세관 데이터:

    ?? ?? ??:

    2931900090

    개요:

    기타 유기-무기화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: AB (입국화물통관표, 출국화물통관표).??? ??:6.5%. ????:30.0%

    요약:

    2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).??? ??:6.5%. General tariff:30.0%

(4-Fluoro-2-formylphenyl)boronic acid 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A019109478-5g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95%
5g
$353.60 2023-09-01
Alichem
A019109478-10g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95%
10g
$539.00 2023-09-01
Alichem
A019109478-25g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95%
25g
$980.10 2023-09-01
Chemenu
CM135741-250mg
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
250mg
$53 2021-08-05
Chemenu
CM135741-1g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
1g
$102 2021-08-05
Chemenu
CM135741-5g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
5g
$319 2021-08-05
Chemenu
CM135741-10g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
10g
$534 2021-08-05
Chemenu
CM135741-25g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
25g
$980 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZL365-200mg
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
200mg
93.0CNY 2021-08-04
TRC
F532060-100mg
4-Fluoro-2-formylphenylboronic acid (~90%)
825644-26-6
100mg
$58.00 2023-05-18

(4-Fluoro-2-formylphenyl)boronic acid 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  1 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -78 °C → 5 °C
참조
Sustainable Passerini-tetrazole three component reaction (PT-3CR): selective synthesis of oxaborol-tetrazoles
Singh, Akansha; et al, Chemical Communications (Cambridge, 2021, 57(76), 9708-9711

합성 방법 2

반응 조건
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  1 h, -78 °C; 30 min, -78 °C; -78 °C → -20 °C
1.2 Reagents: Trimethyl borate Solvents: Toluene ;  -78 °C; 1 h, -78 °C; -78 °C → -20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C; -20 °C → rt
참조
Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols
Yeste, Sonia Lozano; et al, Journal of Organic Chemistry, 2009, 74(1), 427-430

합성 방법 3

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 1 h, reflux; cooled
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
2.2 Reagents: Triethyl borate ;  -70 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
참조
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

합성 방법 4

반응 조건
1.1 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: 1,2-Dichloroethane ;  4 h, rt
2.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
3.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
4.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
참조
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

합성 방법 5

반응 조건
1.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
2.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
참조
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

합성 방법 6

반응 조건
1.1 Reagents: Tetrabutylammonium bromide ,  Potassium persulfate ,  Poly(methylhydrosiloxane) Catalysts: Ferrous chloride Solvents: Acetonitrile ,  Water ;  4 h, 80 °C
참조
Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes
Hu, Penghui; et al, Nature Communications, 2019, 10(1), 1-9

합성 방법 7

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
1.2 Reagents: Triethyl borate ;  -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
참조
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

합성 방법 8

반응 조건
1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
참조
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

합성 방법 9

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
참조
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

합성 방법 10

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
참조
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

합성 방법 11

반응 조건
1.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
참조
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

합성 방법 12

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 1 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11, rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Triethyl borate ;  -78 °C; 1 h, -78 °C; -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
참조
Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis
Cho, Eun Kee; et al, Chemical Science, 2022, 13(8), 2418-2422

합성 방법 13

반응 조건
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dichloromethane ;  rt; 0.5 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Trimethyl borate ;  1 h, -78 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -78 °C → 5 °C
참조
Sustainable Passerini-tetrazole three component reaction (PT-3CR): selective synthesis of oxaborol-tetrazoles
Singh, Akansha; et al, Chemical Communications (Cambridge, 2021, 57(76), 9708-9711

합성 방법 14

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1.5 h, reflux; reflux → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
2.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
참조
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

합성 방법 15

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 90 °C
2.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
참조
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

합성 방법 16

반응 조건
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
2.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
3.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
참조
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

합성 방법 17

반응 조건
1.1 overnight, 100 °C
2.1 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: 1,2-Dichloroethane ;  4 h, rt
3.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
4.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
5.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
참조
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

(4-Fluoro-2-formylphenyl)boronic acid Raw materials

(4-Fluoro-2-formylphenyl)boronic acid Preparation Products

추천 공급업체
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nantong Boya Environmental Protection Technology Co., Ltd
SunaTech Inc.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
SunaTech Inc.
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd